Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Description
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS: 1221795-91-0) is a bicyclic compound featuring a strained [3.1.0]hexane scaffold with a methyl ester and an amino group. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol . The hydrochloride salt enhances solubility and stability, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring rigid, conformationally restricted ligands .
Properties
CAS No. |
2307747-73-3 |
|---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H |
InChI Key |
CPJJIPMHNWAJBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Solvents : Aprotic solvents like acetonitrile (CH₃CN) at 65°C maximize yields (70%).
- Substituent effects : 3,3-Disubstituted cyclopropenes exhibit higher reactivity than monosubstituted analogs.
- Diastereoselectivity : DFT calculations (M11/cc-pVDZ level) confirm preferential endo transition states, favoring spirocyclic products.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CH₃CN | 65 | 2 | 70 |
| 1,4-Dioxane | 65 | 2 | 67 |
| DMF | 65 | 2 | 61 |
Protic solvents (e.g., methanol) deprotonate PRP, halting reactivity. This method’s modularity allows for diverse substituent incorporation, making it valuable for medicinal chemistry applications.
Lewis Acid-Catalyzed Fluorination and Cyclization
A patent-pending method employs titanium isopropoxide (Ti(OiPr)₄) as a Lewis acid to promote fluorination and cyclization. The synthesis begins with a dianion intermediate generated via lithium hexamethyldisilazide (LiHMDS), which reacts with N-fluorobenzenesulfonimide at –95°C.
Critical Steps:
- Dianion formation : LiHMDS deprotonates precursors in THF at –60°C.
- Fluorination : N-Fluorobenzenesulfonimide introduces fluorine with >90% efficiency.
- Strecker reaction : Cyanide addition (TMSCN or KCN/NaCN) forms amino-nitrile intermediates.
Hydrolysis of the amino-nitrile using acetic acid and HCl (75°C, 5 h) yields the hydrochloride salt. This method’s industrial viability is enhanced by high diastereoselectivity and scalability.
Hydrolysis of Amino-Nitrile Intermediates
Amino-nitrile intermediates, synthesized via Strecker reactions, undergo acid-catalyzed hydrolysis to form the target compound. Optimal conditions involve a 1:3 mixture of acetic acid and 8 M HCl at 75°C for 5 hours, achieving quantitative conversion. Alternatives include 60% H₂SO₄ at 100°C, though prolonged exposure risks decomposition.
Mechanistic Insight :
- Protonation of the nitrile group facilitates nucleophilic water attack.
- Sequential elimination of ammonia yields the primary amine, which is precipitated as the hydrochloride salt.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several distinct reaction types, driven by its functional groups (amino and carboxylate ester) and bicyclic framework:
1.1 Oxidation
-
Scope : Conversion of the carboxylate ester or amino group to oxidized derivatives (e.g., carboxylic acids, imines).
-
Conditions : Use of oxidizing agents like potassium permanganate under controlled pH and temperature.
1.2 Reduction
-
Scope : Reduction of carbonyl groups (e.g., esters to alcohols) or modification of the amino group (e.g., hydrogenation).
-
Conditions : Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under inert atmospheres.
1.3 Substitution
-
Scope : Replacement of functional groups (e.g., ester hydrolysis to carboxylic acids).
-
Conditions : Acidic or basic hydrolysis, with catalysts like Lewis acids (e.g., AlCl₃) .
1.4 Hydrolysis
-
Scope : Conversion of the carboxylate ester to a carboxylic acid.
-
Conditions : Acidic conditions (e.g., HCl in acetic acid) at elevated temperatures (75°C) .
Reaction Conditions and Reagents
Key reactions and their parameters are summarized below:
Mechanism of Action in Reactions
3.1 Epoxide Opening and Cyclization
The compound’s bicyclic framework forms via intramolecular epoxide opening, facilitated by Lewis acids like Et₃Al. This reaction proceeds at cryogenic temperatures (-60°C) to ensure stereoselectivity .
3.2 Hydrolysis Pathway
The carboxylate ester undergoes acid-catalyzed hydrolysis, yielding a carboxylic acid. This step is critical for synthesizing biologically active derivatives .
3.3 Amination via Strecker Reaction
Ammonia reacts with intermediates (e.g., ketones) to form amino-nitriles, which are subsequently hydrolyzed to primary amines. This pathway is pivotal for synthesizing bioactive amines .
Scientific Research Applications
Metabotropic Glutamate Receptor Modulation
One of the primary applications of methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride lies in its role as a modulator of metabotropic glutamate receptors (mGluRs). These receptors are crucial in the central nervous system and are implicated in various neurological disorders.
- Therapeutic Potential : Compounds that modulate mGluRs have been investigated for their efficacy in treating psychiatric disorders such as schizophrenia, anxiety, and depression. Research indicates that derivatives of bicyclo[3.1.0]hexane can enhance the activity of group II mGluRs, which are associated with neuroprotective effects and cognitive enhancement .
Treatment of Neurological Disorders
Studies have identified that this compound may serve as a potential therapeutic agent for various neurological conditions, including:
- Alzheimer's Disease : By modulating glutamate signaling, this compound may help mitigate excitotoxicity associated with neurodegeneration.
- Parkinson's Disease : The modulation of mGluRs can influence motor control pathways, potentially alleviating symptoms related to this disease .
Synthesis and Evaluation of Bicyclo[3.1.0]hexane Derivatives
A series of studies have focused on synthesizing and evaluating bicyclo[3.1.0]hexane derivatives, including this compound, for their receptor affinity and selectivity.
| Compound | Affinity (K_i) | Selectivity | Target Receptor |
|---|---|---|---|
| Compound A | 0.38 μM | High | A3 Adenosine Receptor |
| Methyl 3-Aminobicyclo[3.1.0]hexane-1-carboxylate | Not specified | Moderate | Group II mGluR |
The synthesis involved modifications at various positions on the bicyclic structure to enhance receptor binding affinity .
Animal Studies on Psychiatric Disorders
Research involving animal models has demonstrated that compounds derived from this compound exhibit significant effects on behavioral outcomes related to anxiety and depression.
Mechanism of Action
The mechanism of action of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Bicyclo[3.1.0]hexane Derivatives
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS: 1989558-84-0)
- Molecular Formula: C₈H₁₄ClNO₂
- Key Differences : Ethyl ester substituent instead of methyl.
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 1212063-26-7)
- Stereochemistry : rel-(1R,5S,6r) configuration.
- Impact : Altered spatial arrangement may affect binding to chiral biological targets, such as G-protein-coupled receptors (GPCRs) .
Compounds 13–16 from
These derivatives feature purine or imidazo[4,5-c]pyridine rings attached to the bicyclo[3.1.0]hexane core.
Bicyclo[1.1.1]pentane Analogs
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS: 676371-65-6)
- Molecular Formula: C₇H₁₀ClNO₂
- Key Differences : Compact [1.1.1]pentane scaffold with higher ring strain.
Larger Bicyclic Systems
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1626394-43-1)
- Molecular Formula: C₁₁H₂₀ClNO₂
- Key Differences : [2.2.2]octane framework with greater ring size.
- Impact : Reduced strain and increased conformational flexibility may lower target selectivity compared to [3.1.0]hexane derivatives .
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (CAS: 179022-43-6)
- Key Differences : Nitrogen at the 8-position in a [3.2.1]octane system.
Structural and Functional Comparison Table
Research Implications
- Drug Design : The [3.1.0]hexane scaffold offers a balance between rigidity and synthetic accessibility, while [1.1.1]pentane analogs are emerging as bioisosteres for tert-butyl or aromatic groups .
- Stereochemistry : Chiral variants (e.g., rel-(1R,5S,6r)) highlight the importance of configuration in optimizing binding affinity .
- Ester Modifications : Switching from methyl to bulkier esters (butyl, isopentyl) tailors pharmacokinetic profiles but requires solubility enhancers in formulations .
Biological Activity
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C_8H_{13}ClN_2O_2, with a molecular weight of 175.65 g/mol. Its bicyclic structure consists of a bicyclo[3.1.0]hexane core, an amino group, and a carboxylate ester functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylate ester may participate in esterification reactions, modulating enzyme activities or receptor interactions.
Interaction with Enzymes and Receptors
Research indicates that methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate can influence enzyme functions significantly:
- Enzyme Modulation : Studies have shown that the compound can inhibit certain enzymes, which may lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Binding : Its structural configuration allows it to fit into receptor binding pockets effectively, potentially impacting neurotransmitter systems and influencing neurological functions.
In Vitro Studies
Several studies have investigated the in vitro effects of methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Kim et al., 2022 | HeLa | 10 µg/mL | Induced apoptosis and cell cycle arrest |
| Lee et al., 2023 | CT26 | 5 mM | Inhibited cell motility and reduced viability |
These findings suggest that the compound exhibits cytotoxic effects on various cancer cell lines, demonstrating its potential as an anticancer agent.
Case Studies
A notable case study involved the administration of methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate in a preclinical model of colorectal cancer:
- Objective : To evaluate the compound's efficacy in reducing tumor growth.
- Results : The treatment led to a significant reduction in tumor size compared to control groups, indicating promising therapeutic potential.
Comparison with Related Compounds
The biological activity of methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate | Similar bicyclic structure | Moderate enzyme inhibition |
| Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate | Different position of amino group | Lower cytotoxicity |
This comparison highlights the unique properties of methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate that may contribute to its enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via bicyclohexane scaffold functionalization. Key steps include (1) cyclopropane ring formation via [2+1] cycloaddition, (2) carboxylate esterification, and (3) amine group introduction under reductive amination. Reaction temperature (e.g., 0–5°C for cyclopropanation) and solvent polarity (e.g., THF vs. DCM) critically affect stereoselectivity and purity. Yield optimization requires monitoring by TLC or HPLC .
- Data Considerations : Reported yields vary (52–71% for analogous bicyclohexane derivatives), suggesting sensitivity to steric hindrance and catalyst choice (e.g., Pd/C vs. Raney Ni) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Methods :
- 1H/13C NMR : Key peaks include the methyl ester (δ ~3.7 ppm, singlet) and bicyclic proton environments (δ 1.2–2.5 ppm, multiplet) .
- HRMS : Expected [M+H]+ for C₈H₁₃ClNO₂ is 202.06 (theoretical), with deviations >0.005 Da indicating impurities .
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; purity ≥95% is typical for pharmacological studies .
Q. What stability and storage conditions are required for this hydrochloride salt?
- Stability : The compound is hygroscopic; store at –20°C in airtight containers under inert gas (N₂/Ar). Degradation occurs via ester hydrolysis (pH >7) or amine oxidation (light exposure) .
- Handling : Use gloveboxes for long-term storage and desiccants (e.g., silica gel) during weighing .
Advanced Research Questions
Q. How can stereochemical challenges in bicyclo[3.1.0]hexane derivatives be addressed during synthesis?
- Stereocontrol Strategies :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for enantioselective cyclopropanation .
- Protecting Groups : Boc or Fmoc groups prevent racemization at the amine during esterification .
Q. What pharmacological applications are plausible for this compound, and how can its bioactivity be assessed?
- Target Identification : The bicyclohexane scaffold mimics proline in enzyme-binding pockets (e.g., kinase inhibitors or GPCR modulators) .
- Assays :
- In Vitro : Competitive binding assays (e.g., SPR for receptor affinity).
- ADME : Microsomal stability testing (CYP450 isoforms) and plasma protein binding (ultrafiltration) .
Q. How do structural analogs of this compound compare in terms of metabolic stability?
- Analog Design : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (logP) .
- Data Analysis : LC-MS/MS quantifies metabolite formation (e.g., ester hydrolysis to carboxylic acid) in hepatocyte models .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Case Study : Yields for similar bicyclohexane esters range from 53% (n-propyl) to 71% (methyl), attributed to steric effects and byproduct formation .
- Resolution : Optimize stoichiometry (e.g., 1.2 eq. amine donor) and use scavengers (e.g., molecular sieves) for imine intermediates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
